8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperidine ring attached to a purine core
Preparation Methods
The synthesis of 8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps. One common synthetic route includes the alkylation of 1,3-dimethylxanthine with 2-ethylpiperidine under controlled conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the xanthine, followed by the addition of the alkylating agent. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the purine core, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride or phosphorus tribromide.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, which can be useful for analytical purposes.
Scientific Research Applications
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to purinergic receptors, modulating their activity and influencing various physiological processes. Additionally, it may inhibit certain enzymes, leading to altered metabolic pathways and therapeutic effects .
Comparison with Similar Compounds
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other purine derivatives, such as:
Caffeine: Similar in structure but lacks the piperidine ring, making it less complex.
Theophylline: Another purine derivative with bronchodilator properties, differing in its side chain structure.
Pentoxifylline: Used as a vasodilator, it has a different substitution pattern on the purine core.
Properties
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-5-7-9-13-25-16(14-24-12-10-8-11-15(24)6-2)21-18-17(25)19(26)23(4)20(27)22(18)3/h15H,5-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVFXEPSEJYQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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